Follicular fluid meiosis-activating sterol (FF-MAS) is an intermediate in cholesterol biosynthesis from lanosterol that is found at high concentrations in mammalian ovarian follicular fluid. It increases survival of human oocytes isolated from patients with polycystic ovarian syndrome (PCOS) and improves cytoplasmic maturation of immature rodent and porcine oocytes in vitro. FF-MAS promotes completion of meiotic maturation to metaphase II and increases the rate of successful in vitro fertilization (IVF) in isolated mouse oocytes. Formulations containing FF-MAS have been used to improve embryo quality and implantation rate during IVF.
4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane.
4, 4-Dimethylcholesta-8, 11, 24-trienol, also known as FF-mas or follicular fluid meiosis activating sterol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4, 4-dimethylcholesta-8, 11, 24-trienol is considered to be a sterol lipid molecule. 4, 4-Dimethylcholesta-8, 11, 24-trienol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4, 4-Dimethylcholesta-8, 11, 24-trienol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4, 4-dimethylcholesta-8, 11, 24-trienol is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. 4, 4-Dimethylcholesta-8, 11, 24-trienol exists in all eukaryotes, ranging from yeast to humans. In humans, 4, 4-dimethylcholesta-8, 11, 24-trienol is involved in the rosuvastatin action pathway, the ibandronate action pathway, the zoledronate action pathway, and the simvastatin action pathway. 4, 4-Dimethylcholesta-8, 11, 24-trienol is also involved in several metabolic disorders, some of which include the hypercholesterolemia pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, lysosomal acid lipase deficiency (wolman disease), and the wolman disease pathway.